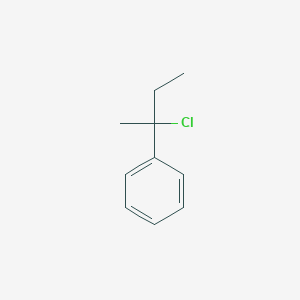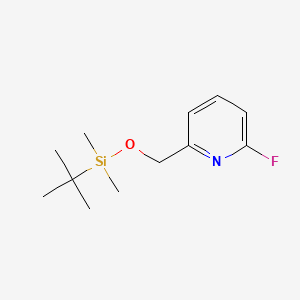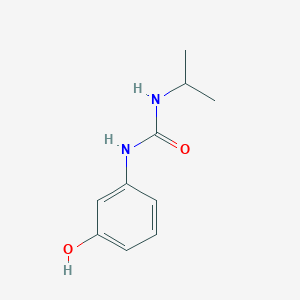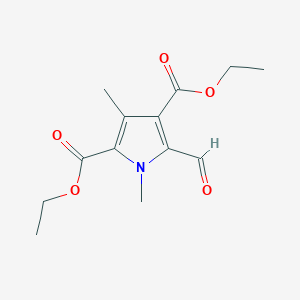
Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate
Vue d'ensemble
Description
Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their diverse biological activities and are found in many natural products. This compound is particularly interesting due to its unique structure, which includes a formyl group and two ester groups attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a diketone reacts with an amine to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Diethyl 5-carboxy-1,3-dimethyl-pyrrole-2,4-dicarboxylate.
Reduction: Diethyl 5-hydroxymethyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a bromine atom and an indole ring, giving it different biological properties.
Uniqueness
Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate is unique due to the presence of both formyl and ester groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
diethyl 5-formyl-1,3-dimethylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(16)10-8(3)11(13(17)19-6-2)14(4)9(10)7-15/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOTWOZIASEJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322148 | |
| Record name | Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79754-46-4 | |
| Record name | NSC400569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)



![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
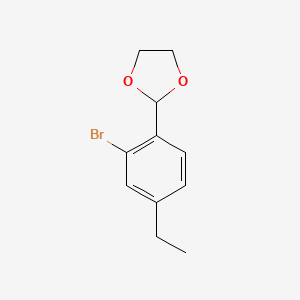
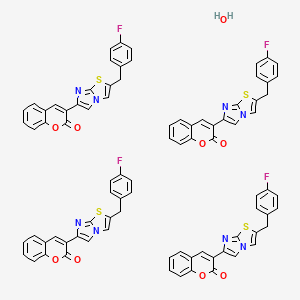
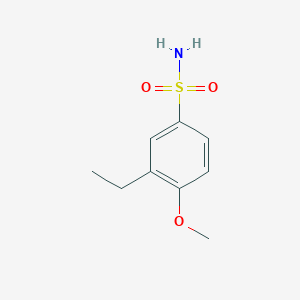
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
